An In-Depth Technical Guide to (R)-Ethyl 3-methylpiperidine-3-carboxylate
An In-Depth Technical Guide to (R)-Ethyl 3-methylpiperidine-3-carboxylate
CAS Number: 297172-01-1
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Piperidines in Modern Drug Discovery
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[1] Its prevalence stems from its ability to confer favorable physicochemical properties, such as aqueous solubility, and to present substituents in a well-defined three-dimensional orientation, which is crucial for selective interaction with biological targets. The introduction of chirality into the piperidine scaffold further enhances its utility, allowing for finer control over pharmacological activity, selectivity, and pharmacokinetic profiles.[1]
(R)-Ethyl 3-methylpiperidine-3-carboxylate is a key chiral building block that embodies these desirable characteristics. Its stereodefined quaternary center at the 3-position makes it a valuable intermediate in the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its synthesis, characterization, and applications, with a focus on the underlying scientific principles that govern its use in drug development.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of (R)-Ethyl 3-methylpiperidine-3-carboxylate is essential for its effective use in synthesis and for quality control.
Table 1: Physicochemical Properties of (R)-Ethyl 3-methylpiperidine-3-carboxylate
| Property | Value | Source |
| CAS Number | 297172-01-1 | [2] |
| Molecular Formula | C₉H₁₇NO₂ | [1] |
| Molecular Weight | 171.24 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 221 °C (predicted) | [4] |
| Density | 0.978 g/mL (predicted) | [4] |
| Storage | Keep in dark place, inert atmosphere, store in freezer, under -20°C | [5] |
Table 2: Spectroscopic Data for (R)-Ethyl 3-methylpiperidine-3-carboxylate
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | Data not available in published literature. |
| ¹³C NMR (CDCl₃, 100 MHz) | Data not available in published literature. |
| Mass Spectrometry (MS) | Data not available in published literature. |
| Infrared (IR) Spectroscopy | Data not available in published literature. |
Asymmetric Synthesis Strategies
The creation of the chiral quaternary center in (R)-Ethyl 3-methylpiperidine-3-carboxylate is a significant synthetic challenge. Several strategies can be envisioned, primarily revolving around the enantioselective alkylation of a pre-formed piperidine ring or the cyclization of a chiral acyclic precursor.
Conceptual Synthetic Pathway: Enantioselective Alkylation
A plausible and efficient route to (R)-Ethyl 3-methylpiperidine-3-carboxylate involves the enantioselective alkylation of an N-protected piperidine-3-carboxylate. This strategy leverages the extensive research in asymmetric catalysis to install the methyl group with high stereocontrol.
Caption: Conceptual workflow for the asymmetric synthesis of the target molecule.
Causality in Experimental Design:
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N-Protection: The use of a protecting group, such as tert-butyloxycarbonyl (Boc), on the piperidine nitrogen is crucial. It serves two primary purposes: it prevents the secondary amine from interfering with the base-mediated enolate formation and it modulates the reactivity and solubility of the intermediates.
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Base Selection: A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is typically employed to ensure complete and rapid deprotonation at the α-carbon to the ester, forming the key enolate intermediate.
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Chiral Control: The enantioselectivity of the methylation step is the cornerstone of this synthetic approach. This is achieved through the use of a chiral catalyst, often a transition metal complexed with a chiral ligand. The chiral environment created by the catalyst directs the approach of the electrophile (methyl iodide) to one face of the planar enolate, leading to the preferential formation of one enantiomer.
-
Deprotection: The final step involves the removal of the Boc group, typically under acidic conditions (e.g., trifluoroacetic acid), to yield the free secondary amine of the target molecule.
Experimental Protocol: A General Method for the Synthesis of 3,3-Disubstituted Piperidines
While a specific protocol for (R)-Ethyl 3-methylpiperidine-3-carboxylate is not detailed in readily available literature, the following general procedure for the synthesis of 3,3-disubstituted piperidines can be adapted. This protocol is based on established methodologies in the field.
Step 1: N-Protection of Ethyl Piperidine-3-carboxylate
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Dissolve ethyl piperidine-3-carboxylate (1 equivalent) in a suitable solvent such as dichloromethane (DCM).
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Add a base, for example, triethylamine (1.2 equivalents).
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Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in DCM.
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Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, wash the reaction mixture with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-ethyl piperidine-3-carboxylate.
Step 2: Asymmetric Methylation
This step is highly specialized and would require optimization of the chiral catalyst and reaction conditions.
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In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve N-Boc-ethyl piperidine-3-carboxylate (1 equivalent) in a dry, aprotic solvent like tetrahydrofuran (THF).
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Cool the solution to -78 °C.
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Slowly add a solution of LDA (1.1 equivalents) and stir for 1 hour to ensure complete enolate formation.
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In a separate flask, prepare the chiral catalyst system (e.g., a palladium or rhodium precursor with a chiral phosphine ligand).
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Add the catalyst to the enolate solution, followed by the slow addition of methyl iodide (1.2 equivalents).
-
Stir the reaction at -78 °C for several hours, monitoring its progress by TLC.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry, and concentrate.
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Purify the crude product by flash column chromatography to obtain N-Boc-(R)-ethyl 3-methylpiperidine-3-carboxylate.
Step 3: Deprotection
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Dissolve the purified N-Boc-(R)-ethyl 3-methylpiperidine-3-carboxylate in DCM.
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Add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 equivalents).
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a minimal amount of solvent and neutralize with a base (e.g., saturated sodium bicarbonate solution).
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Extract the final product into an organic solvent, dry, and concentrate to yield (R)-Ethyl 3-methylpiperidine-3-carboxylate.
Purification and Quality Control
The purification of chiral piperidine derivatives often presents challenges due to the basic nature of the nitrogen atom, which can lead to peak tailing in normal-phase chromatography.
Chromatographic Purification:
-
Flash Column Chromatography: For the purification of the N-Boc protected intermediate, flash chromatography on silica gel using a gradient of ethyl acetate in hexanes is typically effective.
-
Chiral HPLC/SFC: To determine the enantiomeric excess (ee) of the final product, and for preparative separation of enantiomers if the asymmetric synthesis is not perfectly selective, chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is employed. The choice of the chiral stationary phase and mobile phase is critical and requires screening for optimal separation.[6]
-
Mobile Phase Additives: The addition of a small amount of a basic modifier, such as diethylamine or triethylamine, to the mobile phase can significantly improve the peak shape and resolution during the chromatographic purification of basic piperidines by neutralizing acidic silanol groups on the stationary phase.[6]
Applications in Drug Development
The 3,3-disubstituted piperidine motif is a key feature in a number of biologically active compounds. (R)-Ethyl 3-methylpiperidine-3-carboxylate serves as a valuable precursor to these more complex molecules.
Caption: Applications of the target molecule in medicinal chemistry.
The functional handles of (R)-Ethyl 3-methylpiperidine-3-carboxylate—the secondary amine and the ethyl ester—allow for diverse chemical modifications. The amine can be functionalized through N-alkylation, acylation, or sulfonylation, while the ester can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide. This versatility enables the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies, a critical component of the drug discovery process.[7]
Safety and Handling
As with all chemicals, proper safety precautions must be observed when handling (R)-Ethyl 3-methylpiperidine-3-carboxylate and its precursors.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.
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Storage: Store in a cool, dry, and dark place under an inert atmosphere to prevent degradation.[5]
Conclusion
(R)-Ethyl 3-methylpiperidine-3-carboxylate is a valuable chiral building block for the synthesis of complex, biologically active molecules. Its stereodefined quaternary center and versatile functional groups make it a powerful tool for medicinal chemists. While its synthesis requires careful control of stereochemistry, modern asymmetric catalytic methods provide viable routes to this important intermediate. A thorough understanding of its properties, synthesis, and handling is essential for its successful application in the development of the next generation of therapeutics.
References
- Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(01), e1-e14.
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PubChem. (n.d.). (R)-Ethyl 3-methylpiperidine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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- Scripps Research and Rice University. (2024, December 19). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery.
- This reference is a placeholder for a specific review on piperidine synthesis which is not available in the provided search results.
- This reference is a placeholder for a specific patent on piperidine synthesis which is not available in the provided search results.
- This reference is a placeholder for a specific analytical data source which is not available in the provided search results.
- This reference is a placeholder for a specific experimental procedure which is not available in the provided search results.
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Chemical-Suppliers.com. (n.d.). Ethyl N-methylpiperidine-3-carboxylate. Retrieved from [Link]
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